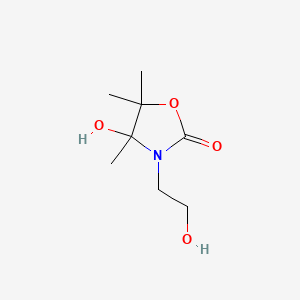![molecular formula C12H12O3S B4289457 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4289457.png)
2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one
Descripción general
Descripción
2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one, also known as PTO, is a synthetic compound that has been the subject of scientific research in recent years. PTO is a bicyclic lactone that has been shown to have potential applications in the fields of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives is not fully understood, but it is believed to involve the inhibition of enzymes involved in key biological processes. For example, 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives have been shown to have a range of biochemical and physiological effects. For example, 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives in lab experiments is their relatively simple synthesis, which makes them accessible to a wide range of researchers. However, one limitation is that 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives can be unstable under certain conditions, which can make them difficult to work with.
Direcciones Futuras
There are many potential future directions for research on 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives. These include:
1. Further exploration of the biological activities of 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives, with a focus on their potential as anticancer and antimicrobial agents.
2. Development of new synthetic methods for 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives, with an emphasis on improving their stability and scalability.
3. Investigation of the mechanism of action of 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one and its derivatives, with a view to identifying new targets for drug development.
4. Exploration of the potential of 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives as scaffolds for the development of new drugs targeting a wide range of biological processes.
In conclusion, 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one is a synthetic compound that has shown promise as a scaffold for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications, but the results of existing studies suggest that 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives have a wide range of biological activities and potential therapeutic uses.
Aplicaciones Científicas De Investigación
2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one has been the focus of scientific research due to its potential as a scaffold for the development of new drugs. Studies have shown that 2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one derivatives have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Propiedades
IUPAC Name |
2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c13-9-6-11(10-7-14-12(9)15-10)16-8-4-2-1-3-5-8/h1-5,10-12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDASQHIRYVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile](/img/structure/B4289379.png)

![1-benzoyl-2-(4-bromophenyl)-7-methyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289396.png)
![2-amino-5-hydroxy-4-(3-nitrophenyl)-8-[(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B4289402.png)
![ethyl 5-amino-8-cyano-2-(4-ethylbenzylidene)-7-(4-ethylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B4289419.png)
![3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4289423.png)
![2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289429.png)
![2-biphenyl-4-yl-7-chloro-1-(trifluoroacetyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289430.png)


![3,6-bis{[2-(butylthio)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4289453.png)
![N-(2-nitrophenyl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4289456.png)

